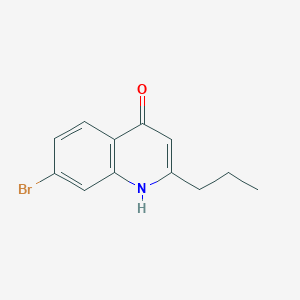

7-Bromo-4-hydroxy-2-propylquinoline

Description

BenchChem offers high-quality 7-Bromo-4-hydroxy-2-propylquinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-Bromo-4-hydroxy-2-propylquinoline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

1070879-97-8 |

|---|---|

Molecular Formula |

C12H12BrNO |

Molecular Weight |

266.13 g/mol |

IUPAC Name |

7-bromo-2-propyl-1H-quinolin-4-one |

InChI |

InChI=1S/C12H12BrNO/c1-2-3-9-7-12(15)10-5-4-8(13)6-11(10)14-9/h4-7H,2-3H2,1H3,(H,14,15) |

InChI Key |

BBRHDLKKINDCCM-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1=CC(=O)C2=C(N1)C=C(C=C2)Br |

Origin of Product |

United States |

Foundational & Exploratory

Introduction: The 4-Hydroxyquinoline Scaffold and its Significance

An In-depth Technical Guide to the Synthesis of 7-Bromo-4-hydroxy-2-propylquinoline

The 4-hydroxyquinoline core is a privileged heterocyclic motif in medicinal chemistry and drug development.[1][2] Compounds bearing this scaffold exhibit a wide spectrum of biological activities, including antibacterial, antimalarial, and anticancer properties.[2][3] The strategic functionalization of the quinoline ring allows for the fine-tuning of these pharmacological profiles. This guide provides a detailed, in-depth exploration of the synthesis of a specific derivative, 7-Bromo-4-hydroxy-2-propylquinoline, a compound of significant interest for chemical and pharmaceutical research. The synthetic strategy is centered around the robust and well-established Conrad-Limpach reaction, a classic method for constructing 4-hydroxyquinolines.[1][4][5]

Core Synthesis Pathway: The Conrad-Limpach Reaction

The synthesis of 7-Bromo-4-hydroxy-2-propylquinoline is most effectively achieved via the Conrad-Limpach synthesis.[4][6] This method is superior to other classical quinoline syntheses, such as the Knorr or Combes reactions, for this specific target, as it is specifically designed to produce 4-hydroxyquinolines (also known as 4-quinolones).[4][7][8] The reaction proceeds through two distinct, critical stages:

-

Enamine Formation: The initial step is the condensation of an appropriately substituted aniline with a β-ketoester.[1][6] For our target molecule, this involves the reaction of 3-bromoaniline with ethyl 3-oxohexanoate . This step forms the key intermediate, ethyl 3-(3-bromoanilino)hex-2-enoate.

-

Thermal Cyclization: The second stage is a high-temperature intramolecular cyclization of the enamine intermediate.[1][9] This thermally-driven ring closure, accompanied by the elimination of ethanol, forges the heterocyclic quinoline ring and yields the final product.[1][4]

The overall workflow is a robust and reliable method for accessing this class of compounds.

Caption: Generalized Experimental Workflow for the Synthesis.

Mechanistic Insights

A thorough understanding of the reaction mechanism is paramount for troubleshooting and optimization. The Conrad-Limpach synthesis is a combination of addition and rearrangement reactions.[4]

Caption: Simplified Mechanism of the Conrad-Limpach Reaction.

The first step involves a nucleophilic attack from the aniline onto the ketone group of the β-ketoester.[4] Following the formation of a tetrahedral intermediate, dehydration yields a Schiff base, which then tautomerizes to the more stable enamine.[4] The second, and most critical, step is the thermal cyclization. This annulation requires significant thermal energy (typically ~250 °C) to overcome the activation barrier associated with the electrocyclic ring closing.[1][4] The choice of a high-boiling, inert solvent is crucial to achieve the necessary temperature and ensure high yields.[1][4]

Experimental Protocols

The following protocols are adapted from established procedures for the Conrad-Limpach synthesis of analogous 4-hydroxyquinolines.[10]

Part 1: Synthesis of Ethyl 3-(3-bromoanilino)hex-2-enoate (Enamine Intermediate)

Materials:

| Reagent | Molar Mass ( g/mol ) | Amount | Molar Equiv. |

|---|---|---|---|

| 3-Bromoaniline | 172.03 | (Specify Amount, e.g., 10.0 g) | 1.0 |

| Ethyl 3-oxohexanoate | 158.20 | (Calculate Amount) | 1.1 |

| Glacial Acetic Acid | 60.05 | Catalytic (e.g., 0.5 mL) | - |

| Toluene | 92.14 | (Specify Volume, e.g., 150 mL) | - |

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark apparatus, magnetic stirrer, and reflux condenser, add 3-bromoaniline and toluene.

-

Add ethyl 3-oxohexanoate (1.1 equivalents) to the solution.

-

Add a catalytic amount of glacial acetic acid. The acid catalyzes the condensation reaction.

-

Heat the mixture to reflux. The progress of the reaction can be monitored by observing the collection of water in the Dean-Stark trap.

-

Continue heating at reflux until the theoretical amount of water has been collected, signifying the completion of the enamine formation.

-

Allow the reaction mixture to cool to room temperature.

-

Remove the solvent (toluene) under reduced pressure using a rotary evaporator. The resulting crude oil or solid is the enamine intermediate.

-

The crude product can be purified by recrystallization from a suitable solvent like ethanol or can be used directly in the next step if of sufficient purity.

Part 2: Synthesis of 7-Bromo-4-hydroxy-2-propylquinoline via Thermal Cyclization

Materials:

| Reagent | Molar Mass ( g/mol ) | Amount | Molar Equiv. |

|---|---|---|---|

| Ethyl 3-(3-bromoanilino)hex-2-enoate | 328.21 | (From Part 1) | 1.0 |

| High-Boiling Solvent (e.g., Dowtherm A) | - | (Specify Volume) | - |

Procedure:

-

Caution: This step requires very high temperatures and should be performed in a well-ventilated fume hood with appropriate safety precautions.

-

In a suitable high-temperature reaction vessel (e.g., a three-necked flask equipped with a mechanical stirrer and a high-temperature thermometer), add the high-boiling solvent (e.g., Dowtherm A or mineral oil).

-

Heat the solvent to approximately 250 °C.

-

Slowly add the purified enamine intermediate from Part 1 to the hot solvent. The addition should be controlled to maintain the reaction temperature.

-

The cyclization reaction is often rapid. Maintain the temperature at 250 °C for a period of 15-30 minutes to ensure complete conversion.

-

Allow the reaction mixture to cool to room temperature. As it cools, the product, 7-Bromo-4-hydroxy-2-propylquinoline, will precipitate out of the solvent.

-

Collect the solid product by vacuum filtration.

-

Wash the collected solid with a low-boiling hydrocarbon solvent (e.g., hexanes or toluene) to remove the high-boiling reaction solvent.[9]

-

Dry the product in a vacuum oven to yield the final 7-Bromo-4-hydroxy-2-propylquinoline. Further purification can be achieved by recrystallization if necessary.

Trustworthiness and Self-Validation

-

Solvent Choice in Cyclization: The success of the thermal cyclization is highly dependent on the solvent. The solvent must be inert and have a boiling point at or above 250 °C.[1][9] Dowtherm A (a eutectic mixture of diphenyl ether and biphenyl) and mineral oil are common choices.[4][10] Inadequate temperatures will lead to poor yields.[9]

-

Purity of Intermediate: While the crude enamine can sometimes be used directly, purification prior to cyclization often leads to a cleaner final product and higher yields. Impurities can lead to side reactions and charring at high temperatures.

-

Product Characterization: The identity and purity of the final product must be confirmed through standard analytical techniques, such as ¹H NMR, ¹³C NMR, mass spectrometry, and melting point analysis. The expected tautomer is the 4-quinolone (keto form), which often predominates over the 4-hydroxyquinoline (enol form), a fact that will be reflected in the spectroscopic data.[4]

References

-

Gould, R. G.; Jacobs, W. A. The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. J. Am. Chem. Soc.1939 , 61 (10), 2890-2895. [Link]

-

Filo. Explain the Knorr Quinoline synthesis. [Link]

-

Wikipedia. Conrad–Limpach synthesis. [Link]

-

Wikipedia. Gould–Jacobs reaction. [Link]

-

Grokipedia. Knorr quinoline synthesis. [Link]

-

Pelin, M.; et al. Quinolines-4-ones: Methods of Synthesis and Application in Medicine. PMC. 2025 . [Link]

-

MDPI. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. [Link]

-

Brouet, J.-C.; et al. Survey of Solvents for the Conrad–Limpach Synthesis of 4-Hydroxyquinolones. Taylor & Francis Online. 2010 . [Link]

-

Cambridge University Press. Gould-Jacobs Reaction. [Link]

-

Wikipedia. Knorr quinoline synthesis. [Link]

-

SynArchive. Knorr Quinoline Synthesis. [Link]

-

SynArchive. Conrad-Limpach Synthesis. [Link]

-

IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS. [Link]

-

Berbasov, D. O.; Soloshonok, V. A. Chemoselectivity in the Reactions Between Ethyl 4,4,4-Trifluoro-3-oxobutanoate and Anilines: Improved Synthesis of 2-Trifluoromethyl-4- and 4-Trifluoromethyl-2-quinolinones. Thieme E-Books & E-Journals. [Link]

-

Grokipedia. Combes quinoline synthesis. [Link]

-

Jentsch, N. G.; et al. Quinolines from the cyclocondensation of isatoic anhydride with ethyl acetoacetate: preparation of ethyl 4-hydroxy-2-methylquinoline-3-carboxylate and derivatives. PMC. 2018 . [Link]

-

Cambridge University Press. Combes Quinoline Synthesis. [Link]

-

Wikipedia. Combes quinoline synthesis. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]

- 5. iipseries.org [iipseries.org]

- 6. synarchive.com [synarchive.com]

- 7. Explain the Knorr Quinoline synthesis. | Filo [askfilo.com]

- 8. Combes quinoline synthesis â Grokipedia [grokipedia.com]

- 9. tandfonline.com [tandfonline.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

7-Bromo-4-hydroxy-2-propylquinoline chemical properties

An In-depth Technical Guide to 7-Bromo-4-hydroxy-2-propylquinoline: Synthesis, Characterization, and Therapeutic Potential

Authored by a Senior Application Scientist

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1] This guide delves into the chemical properties of a specific derivative, 7-Bromo-4-hydroxy-2-propylquinoline. While this compound is not extensively documented in current literature, this paper will extrapolate from established chemical principles and data on structurally analogous compounds to provide a comprehensive technical overview. We will explore its molecular profile, propose a robust synthetic pathway, predict its spectroscopic signature, and discuss its potential as a therapeutic agent in oncology and infectious diseases. This document is intended for researchers, scientists, and professionals in the field of drug development.

Molecular Profile and Physicochemical Properties

7-Bromo-4-hydroxy-2-propylquinoline is a heterocyclic compound featuring a quinoline core. The key functional groups that dictate its chemical behavior are the bromine atom at position 7, a hydroxyl group at position 4, and a propyl group at position 2. The hydroxyl group allows the molecule to exist in tautomeric equilibrium with its keto form, 7-bromo-2-propylquinolin-4(1H)-one. The presence of the bromine atom and the propyl group are expected to significantly influence the molecule's lipophilicity and, consequently, its pharmacokinetic profile.

| Property | Predicted Value |

| Molecular Formula | C₁₂H₁₂BrNO |

| Molecular Weight | 266.14 g/mol |

| Appearance | Likely a solid at room temperature |

| Solubility | Predicted to have low aqueous solubility, higher solubility in organic solvents like DMSO and ethanol.[2] |

| InChI Key | (Predicted) |

| SMILES (Isomeric) | CCCC1=NC2=C(C=C(C=C2)Br)C(=O)C=1 |

Table 1: Predicted physicochemical properties of 7-Bromo-4-hydroxy-2-propylquinoline.

Proposed Synthesis: The Conrad-Limpach Reaction

A reliable and well-established method for the synthesis of 4-hydroxyquinolines is the Conrad-Limpach reaction.[3] This pathway involves two primary stages: the formation of an enamine intermediate from an aniline and a β-ketoester, followed by a thermal cyclization.[3] For the synthesis of 7-Bromo-4-hydroxy-2-propylquinoline, the logical starting materials would be 3-bromoaniline and an appropriate β-ketoester, such as ethyl 3-oxohexanoate.

Step-by-Step Experimental Protocol:

Step 1: Synthesis of Ethyl 3-((3-bromophenyl)amino)hex-2-enoate (Enamine Intermediate)

-

In a round-bottom flask fitted with a Dean-Stark apparatus and a reflux condenser, combine equimolar amounts of 3-bromoaniline and ethyl 3-oxohexanoate in toluene.

-

Add a catalytic amount of glacial acetic acid.

-

Heat the mixture to reflux, allowing for the azeotropic removal of water.

-

Monitor the reaction by observing the collection of water in the Dean-Stark trap. The reaction is complete when the theoretical amount of water has been collected.[3]

-

Upon completion, cool the reaction mixture and remove the toluene under reduced pressure to yield the crude enamine intermediate.

Step 2: Thermal Cyclization to 7-Bromo-4-hydroxy-2-propylquinoline

-

The crude enamine intermediate is added to a high-boiling point, inert solvent such as Dowtherm A or mineral oil.

-

Heat the mixture to approximately 250 °C.[3] This high temperature is necessary to induce intramolecular cyclization and the elimination of ethanol.

-

The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Once the reaction is complete, allow the mixture to cool to room temperature, which should cause the product to precipitate.

-

Collect the solid product by filtration, wash with a non-polar solvent like hexane to remove the high-boiling point solvent, and then dry under vacuum.

-

Further purification can be achieved by recrystallization from a suitable solvent such as ethanol or a mixture of dimethylformamide and water.

Predicted Spectroscopic Characterization

The structural elucidation of the synthesized 7-Bromo-4-hydroxy-2-propylquinoline would rely on standard spectroscopic techniques. The expected data are as follows:

-

¹H NMR: The spectrum should show characteristic signals for the propyl group (a triplet and two multiplets). Aromatic protons on the quinoline ring will appear as doublets and doublets of doublets in the downfield region (around 7-8.5 ppm). A singlet for the proton at position 3 is also expected. The hydroxyl proton may appear as a broad singlet, or it may not be observed depending on the solvent and concentration.

-

¹³C NMR: The spectrum will display 12 distinct carbon signals. The carbonyl carbon (from the keto tautomer) will be significantly downfield. Signals for the three carbons of the propyl group will be in the upfield region. The remaining signals will correspond to the aromatic carbons of the quinoline ring.

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M+) and an M+2 peak of nearly equal intensity, which is the characteristic isotopic pattern for a compound containing one bromine atom.

Potential Therapeutic Applications

Quinoline derivatives are known for their wide range of pharmacological activities, including anticancer and antibacterial properties.[4][5]

Anticancer Potential

Many quinoline-based compounds exert their anticancer effects by inhibiting key signaling pathways involved in cell proliferation and survival.[4] A plausible mechanism of action for 7-Bromo-4-hydroxy-2-propylquinoline could be the inhibition of receptor tyrosine kinases (RTKs), such as the Epidermal Growth Factor Receptor (EGFR).[4] Overexpression of EGFR is common in many cancers, and its inhibition can lead to cell cycle arrest and apoptosis.[4] The quinoline scaffold can act as a scaffold to bind to the ATP-binding site of the kinase domain.

Antibacterial Potential

The quinoline core is also a key feature of quinolone antibiotics, which target bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication.[5] Furthermore, some quinoline derivatives have shown the ability to inhibit bacterial efflux pumps, which are a major cause of multidrug resistance.[5] The combination of the quinoline nucleus with a bromine atom and a lipophilic propyl chain in 7-Bromo-4-hydroxy-2-propylquinoline makes it a candidate for investigation as a novel antibacterial agent.

Safety and Handling

While specific toxicity data for 7-Bromo-4-hydroxy-2-propylquinoline is unavailable, it should be handled with the standard precautions for a novel chemical entity. Structurally related compounds are classified as acute oral toxins and can cause serious eye damage. Therefore, appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves, must be worn. All manipulations should be performed in a well-ventilated chemical fume hood.

Conclusion and Future Directions

7-Bromo-4-hydroxy-2-propylquinoline represents an intriguing, albeit understudied, molecule within the pharmacologically significant quinoline family. This guide has provided a theoretical framework for its synthesis, characterization, and potential biological activities by drawing on established knowledge of similar compounds. The proposed Conrad-Limpach synthesis offers a viable route to obtain this compound for further study. Future research should focus on the practical synthesis and purification of 7-Bromo-4-hydroxy-2-propylquinoline, followed by thorough spectroscopic analysis to confirm its structure. Subsequently, in vitro screening against a panel of cancer cell lines and bacterial strains would be essential to validate its predicted therapeutic potential. Such studies will be crucial in determining if this compound can be developed into a lead for novel drug discovery programs.

References

-

PubChemLite. 7-bromo-4-hydroxy-2-phenylquinoline (C15H10BrNO). [Link]

-

Supporting Information. Highly Enantioselective Catalysts of 4,4?-Disubstituted L-Proline for Direct Aldol Reactions. [Link]

- Google Patents. CN112500341A - Synthesis method of 7-hydroxyquinoline-4-carboxylic acid.

-

NINGBO INNO PHARMCHEM CO.,LTD. The Role of 7-Bromo-1H-quinazolin-4-one in Developing Novel Pharmaceutical Raw Intermediates. [Link]

-

PubChem. 7-Bromo-4-Chloroquinoline | C9H5BrClN | CID 10800239. [Link]

-

Patsnap. Preparation method of 7-bromo-4-hydroxy-3-quinoline carboxylic acid - Eureka. [Link]

-

ResearchGate. A Selective Synthesis of 4-Bromoisoquinoline and 4-Bromoisquinolone. [Link]

-

ResearchGate. (PDF) Synthesis of Some Hybrid 7-Hydroxy Quinolinone Derivatives As Anti Breast Cancer Drugs. [Link]

-

NextSDS. 4-Amino-7-bromo-2-propylquinoline — Chemical Substance Information. [Link]

-

MDPI. Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone. [Link]

-

PMC. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. [Link]

Sources

A Senior Application Scientist's Guide to the Spectroscopic Analysis of Novel Quinoline Compounds

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, forming the structural basis of numerous pharmaceuticals and functional materials.[1][2][3][4] The precise and unambiguous structural characterization of novel quinoline derivatives is paramount for understanding their structure-activity relationships (SAR) and ensuring their purity and stability.[1] This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core spectroscopic techniques employed in the elucidation of quinoline structures. Moving beyond a simple recitation of methods, this guide delves into the causality behind experimental choices, offering field-proven insights into the integrated application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and UV-Vis/Fluorescence spectroscopy. Furthermore, it explores the synergistic role of quantum chemical calculations in predicting and interpreting spectroscopic data. Each section includes detailed, self-validating experimental protocols and illustrative data visualizations to empower researchers in their analytical workflows.

The Strategic Imperative for Multi-faceted Spectroscopic Analysis

The structural confirmation of newly synthesized quinoline derivatives is not a linear process but rather a synergistic interplay of multiple spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and their combined application leads to an unambiguous assignment.[5][6] A typical analytical workflow, as depicted below, integrates these techniques to build a complete picture of the molecule's identity, purity, and properties.

Caption: Integrated workflow for the synthesis and spectroscopic confirmation of novel quinoline derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Architectural Blueprint

NMR spectroscopy is arguably the most powerful tool for the definitive structural elucidation of organic molecules, providing a detailed map of the carbon-hydrogen framework.[5] For quinoline derivatives, both one-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC) NMR experiments are indispensable.

Causality in NMR Experimental Design

The choice of NMR experiments and parameters is dictated by the information sought. A standard ¹H NMR provides initial insights into the proton environments and their multiplicities, while a ¹³C NMR reveals the number of unique carbon atoms. However, for complex substitution patterns on the quinoline ring, 2D NMR techniques are essential to unambiguously assign proton and carbon signals. For instance, a COSY (Correlation Spectroscopy) experiment is crucial for establishing the connectivity of protons within the same spin system, which can be challenging to deduce from 1D spectra alone, especially for methylquinolines.[7][8]

Interpreting the Spectra: Key Chemical Shifts and Coupling Constants

The electron-withdrawing nature of the nitrogen atom in the quinoline ring significantly influences the chemical shifts of adjacent protons and carbons. The proton at the C2 position is typically the most deshielded.[5] Substituents on the quinoline ring cause predictable shifts in the NMR signals, providing valuable information about their position.

Table 1: Typical ¹H and ¹³C NMR Chemical Shift Ranges for the Unsubstituted Quinoline Ring (in CDCl₃) [9]

| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| 2 | ~8.89 | ~150.3 |

| 3 | ~7.41 | ~121.1 |

| 4 | ~8.12 | ~136.1 |

| 5 | ~7.75 | ~127.8 |

| 6 | ~7.52 | ~129.5 |

| 7 | ~7.65 | ~126.6 |

| 8 | ~8.08 | ~128.4 |

| 4a | - | ~128.3 |

| 8a | - | ~148.4 |

Self-Validating Protocol for NMR Analysis

A robust NMR analysis workflow ensures data integrity and accurate structural assignment.

Caption: Step-by-step workflow for NMR analysis of novel quinoline compounds.

Detailed Protocol:

-

Sample Preparation: Weigh approximately 5-10 mg of the quinoline derivative.[9] Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry NMR tube.[9] Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required.[9]

-

Data Acquisition: Acquire a one-dimensional ¹H NMR spectrum. Following this, acquire a ¹³C NMR spectrum. Based on the complexity of the 1D spectra, acquire two-dimensional spectra such as COSY and HSQC to establish proton-proton and proton-carbon correlations, respectively.

-

Data Processing and Analysis: Process the acquired spectra, including phasing and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons. Assign the signals based on their chemical shifts, coupling constants, and the correlations observed in the 2D spectra.[1]

-

Structural Confirmation: Correlate the assigned NMR data with the proposed structure of the novel quinoline compound. The data should be self-consistent and fully support the proposed structure.

Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound.[10] For novel quinoline derivatives, both Electron Ionization (EI) and Electrospray Ionization (ESI) are commonly employed, each offering unique insights into the molecule's structure and stability.[10]

The Rationale Behind Ionization Technique Selection

The choice between EI and ESI depends on the analyte's properties and the desired information.

-

Electron Ionization (EI): This is a "hard" ionization technique that leads to extensive fragmentation. While the molecular ion peak is often observed, the rich fragmentation pattern provides a "fingerprint" of the molecule, which is invaluable for structural elucidation.[10]

-

Electrospray Ionization (ESI): This is a "soft" ionization technique that typically produces the protonated molecule [M+H]⁺ with minimal fragmentation.[10] It is particularly useful for confirming the molecular weight of the compound and is readily coupled with liquid chromatography (LC) for the analysis of complex mixtures.

Characteristic Fragmentation Pathways of Quinolines

Under electron impact, quinoline and its derivatives undergo characteristic fragmentation. A common pathway for the parent quinoline is the expulsion of a molecule of hydrogen cyanide (HCN).[11] The substituents on the quinoline ring significantly influence the fragmentation pattern. For instance, quinoline-4-carboxylic acids often show the elimination of the carboxyl group as a primary fragmentation step.[11]

Table 2: Common Fragment Ions of Substituted Quinolines in Mass Spectrometry

| Precursor Ion | Fragmentation Pathway | Resulting Fragment | Significance |

| Molecular Ion (M⁺˙) | Loss of HCN | [M - HCN]⁺˙ | Characteristic of the quinoline ring.[11] |

| [M-COOH]⁺ | Loss of CO | [M - COOH - CO]⁺ | Common in carboxylic acid derivatives.[11] |

| Methoxy-substituted M⁺˙ | Loss of CH₃ followed by CO | [M - CH₃ - CO]⁺ | Observed in methoxyquinolines.[12] |

| [M+H]⁺ (ESI) | Collision-Induced Dissociation | Various product ions | Used for structural confirmation in MS/MS.[10] |

A Self-Validating Protocol for Mass Spectrometric Analysis

This protocol ensures accurate mass determination and reliable fragmentation data.

Detailed Protocol:

-

Sample Preparation: Prepare a dilute solution of the quinoline derivative in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

Instrument Calibration: Calibrate the mass spectrometer using a known standard to ensure high mass accuracy.

-

Data Acquisition (EI-MS): Introduce the sample into the mass spectrometer. Acquire the mass spectrum over a suitable mass range, ensuring the detection of both the molecular ion and fragment ions.[5]

-

Data Acquisition (ESI-MS/MS): Infuse the sample solution into the ESI source. Acquire a full scan mass spectrum to identify the [M+H]⁺ ion. Select the [M+H]⁺ ion as the precursor for tandem mass spectrometry (MS/MS) and acquire the product ion spectrum.[13]

-

Data Analysis: Determine the accurate mass of the molecular ion and propose the elemental composition. Analyze the fragmentation patterns to deduce structural features of the molecule.[11][13]

UV-Vis and Fluorescence Spectroscopy: Probing the Electronic Landscape

UV-Vis and fluorescence spectroscopy provide valuable information about the electronic transitions within a molecule and are particularly useful for characterizing the photophysical properties of quinoline derivatives. These techniques are sensitive to the substitution pattern on the quinoline ring and the solvent environment.[14][15]

The Connection Between Structure and Photophysical Properties

The extent of conjugation and the nature of the substituents on the quinoline ring dictate the wavelengths of maximum absorption (λmax) and emission. Electron-donating or -withdrawing groups can cause bathochromic (red) or hypsochromic (blue) shifts in the spectra. The solvent polarity can also influence the spectral properties.[14][15]

A Standardized Protocol for UV-Vis and Fluorescence Analysis

Detailed Protocol:

-

Sample Preparation: Prepare a stock solution of the quinoline derivative in a high-purity solvent (e.g., methanol, chloroform).[14] Prepare a series of dilutions to determine the optimal concentration for analysis, ensuring adherence to the Beer-Lambert law.

-

UV-Vis Spectroscopy: Record the UV-Vis absorption spectrum over a relevant wavelength range (typically 200-500 nm).[16] Identify the wavelength(s) of maximum absorbance (λmax).

-

Fluorescence Spectroscopy: Excite the sample at its λmax and record the fluorescence emission spectrum. Determine the wavelength of maximum emission.

-

Data Analysis: Correlate the observed spectral features with the structural characteristics of the quinoline derivative. Compare the results with data from computational models if available.

The Power of Prediction: Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become an indispensable tool for complementing experimental spectroscopic data.[3][17][18] These computational methods can predict a wide range of molecular properties, including optimized geometries, vibrational frequencies (for IR and Raman spectra), and electronic transitions (for UV-Vis spectra).[3][17]

Bridging Theory and Experiment

By comparing computationally predicted spectra with experimental data, researchers can gain deeper insights into the structure and electronic properties of novel quinoline compounds.[19] For example, DFT calculations can help in the assignment of complex vibrational modes in an IR spectrum or predict the UV-Vis absorption maxima with reasonable accuracy.[3]

Caption: Workflow illustrating the synergy between quantum chemical calculations and experimental spectroscopy.

Conclusion: An Integrated Approach to Certainty

The spectroscopic analysis of novel quinoline compounds is a multi-modal endeavor that requires a thoughtful and integrated approach. By leveraging the complementary strengths of NMR, mass spectrometry, and UV-Vis/fluorescence spectroscopy, and by grounding experimental observations with theoretical predictions from quantum chemical calculations, researchers can achieve a high level of confidence in their structural assignments. The protocols and insights provided in this guide are intended to serve as a robust framework for the comprehensive characterization of this vital class of heterocyclic compounds, thereby accelerating the pace of discovery and development in the fields of medicine and materials science.

References

- Benchchem. (n.d.). Application Notes and Protocols for 1H and 13C NMR Spectroscopy of Quinoline Compounds.

- Benchchem. (n.d.). Unveiling the Spectroscopic Signature: A Comparative Guide to the NMR Characterization of Substituted Quinolines.

- Benchchem. (n.d.). Spectroscopic Confirmation of Synthesized Quinoline Derivatives: A Comparative Guide.

- Dolejš, L., & Hanuš, V. (1968). Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Chemical Papers, 22(11), 874-879.

- Grazioli, C., et al. (n.d.). Investigation of quinoline derivatives by photoemission spectroscopy and theoretical calculations. CNR-IRIS.

- Benchchem. (n.d.). Application Notes and Protocols for the Mass Spectrometry of Quinoline-2-carboxylic Acid.

- Clugston, D. M., & MacLean, D. B. (1966). Mass spectra of oxygenated quinolines. Canadian Journal of Chemistry, 44(7), 781-790.

- Benchchem. (n.d.). Quantum Chemical Analysis of Quinoline, 2,3-dimethyl-, 1-oxide: A Theoretical Guide.

- Sadowski, Z., et al. (2020).

- Kulinich, A. V., et al. (2008). Molecular dynamics modeling in quantum chemical calculations. Optical absorption spectra of 1,3-Dimethyl-1H-Pyrazolo[3,4-b]quinoline derivatives. Journal of Molecular Structure: THEOCHEM, 866(1-3), 85-90.

- Clugston, D. M., & MacLean, D. B. (1966). MASS SPECTRA OF OXYGENATED QUINOLINES. Canadian Journal of Chemistry, 44(7), 781-790.

- International Journal of Fundamental and Molecular Research. (2025). Synthesis & Characterization of Biologically Important Quinoline & It's Derivatives.

- Pérez-Bernal, J. L., et al. (2015). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey.

- Benchchem. (n.d.). Quantum Chemical Calculations for Substituted Quinolines: An In-depth Technical Guide.

- Smith, R. M., et al. (2002). Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy.

- Smith, R. M., et al. (2002). Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy.

- Sadowski, Z., et al. (2020).

- Di Meo, F., et al. (2021).

- Sertbakan, T. R., et al. (2018). Structure, Spectroscopic and Quantum Chemical Investigations of 4-Amino-2-Methyl-8-(Trifluoromethyl)Quinoline. Journal of Molecular Structure, 1155, 851-861.

- TSI Journals. (2018). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value.

- Novelty Journals. (2022). A REVIEW ON QUINOLINE AND ITS DERIVATIVES.

- Geng, Y., et al. (2025). Novel quinoline derivatives: Synthesis, spectroscopic characterization, crystal structure, DFT calculations, Hirshfeld surface analysis, anti-tuberculosis activities and ADMET analysis. Journal of Molecular Structure, 1305, 137699.

-

ResearchGate. (n.d.). Fluorescence spectra (a) and UV–Vis-absorption spectra (b) of quinoline sulfate, PSA@Fe³⁺, PSA2@Q[17]@Fe³. Retrieved from

- Arabian Journal of Chemistry. (2017). Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study.

- Brodie, B. B., et al. (1948). The Radiation-Induced Fluorescence and Fluorescence Spectra of Certain Quinoline Derivatives. Journal of the American Chemical Society, 70(9), 2983-2987.

- ACS Omega. (2020). Absorption, Fluorescence, and Two-Photon Excitation Ability of 5-Phenylisolidolo[2,1-a]quinolines.

- ResearchGate. (n.d.). Synthesis, spectroscopic characterization, crystal structure, DFT, molecular docking and in vitro antibacterial potential of novel quinoline derivatives.

- ResearchGate. (n.d.). UV- Vis absorption of quinoline, nitroquinoline, aminoquinoline and....

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. ijfmr.com [ijfmr.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. noveltyjournals.com [noveltyjournals.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. chempap.org [chempap.org]

- 12. cdnsciencepub.com [cdnsciencepub.com]

- 13. Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. Molecular dynamics modeling in quantum chemical calculations. Optical absorption spectra of 1,3-Dimethyl-1H-Pyrazolo[3,4-b]quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study - Arabian Journal of Chemistry [arabjchem.org]

- 19. tsijournals.com [tsijournals.com]

Introduction: The Structural Significance of Bromo-quinolines

An In-Depth Technical Guide to the ¹H and ¹³C NMR Characterization of Bromo-quinolines

The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, forming the structural basis for a multitude of pharmacologically active compounds.[1][2] The introduction of a bromine atom onto the quinoline ring system profoundly alters its electronic properties, reactivity, and biological activity, making bromo-quinolines critical precursors and active agents in their own right.[3][4] For researchers in drug discovery and organic synthesis, the unambiguous structural elucidation of these derivatives is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, encompassing both ¹H and ¹³C analysis, stands as the most powerful and definitive tool for this purpose.[5][6]

This guide provides a comprehensive exploration of the NMR characterization of bromo-quinolines. Moving beyond a simple recitation of data, we will delve into the underlying principles that govern the spectral output, explaining the causality behind experimental choices and data interpretation. This document is designed to equip researchers, scientists, and drug development professionals with the field-proven insights necessary for confident and accurate structural assignment.

Part 1: ¹H NMR Spectroscopy - Decoding the Proton Environment

Proton NMR (¹H NMR) provides a detailed map of the hydrogen framework of a molecule. For quinoline derivatives, the aromatic region of the spectrum (typically 7.0-9.0 ppm) is of primary interest, revealing a complex pattern of signals whose chemical shifts and coupling constants are exquisitely sensitive to the substitution pattern.[5][7]

The Influence of Bromine on ¹H Chemical Shifts

The introduction of a bromine atom exerts two primary, competing effects on the chemical shifts of nearby protons:

-

Inductive Effect (Through-Bond): As an electronegative atom, bromine withdraws electron density through the sigma bonds. This "deshielding" effect generally causes protons on the same ring to shift downfield (to a higher ppm value).

-

Anisotropic Effect (Through-Space): The bromine atom possesses a non-spherical electron cloud. Protons located in the "shielding cone" of this cloud will be shifted upfield, while those in the "deshielding plane" will be shifted downfield. The net effect depends on the proton's geometric relationship to the C-Br bond.

For bromo-quinolines, the inductive effect is often dominant for protons on the same ring, but the position of the bromine atom is the critical determinant of the final spectral appearance. The proton at the C2 position is typically the most deshielded in the parent quinoline system due to the proximity of the electronegative nitrogen atom.[5]

Interpreting Coupling Constants (J-coupling)

Spin-spin coupling provides invaluable information about the connectivity of protons.[8] The magnitude of the coupling constant (J), measured in Hertz (Hz), depends on the number of bonds separating the coupled nuclei.[9] In the quinoline ring system, the following are typical:

-

Ortho Coupling (³J): Coupling between protons on adjacent carbons (e.g., H-5 and H-6). Typically the largest, in the range of 7-9 Hz.[10]

-

Meta Coupling (⁴J): Coupling between protons separated by three bonds (e.g., H-5 and H-7). This is significantly smaller, around 1-3 Hz.[10]

-

Para Coupling (⁵J): Coupling between protons separated by four bonds (e.g., H-5 and H-8). This is often very small (<1 Hz) and may not be resolved.[10]

By analyzing the splitting patterns (singlet, doublet, triplet, etc.) and measuring the J-values, one can piece together the substitution pattern on each ring of the quinoline scaffold.[11]

Illustrative Data for Bromo-quinolines

The following table summarizes representative ¹H NMR data, demonstrating the effect of bromine substitution. The parent quinoline is provided as a baseline.

| Compound | Solvent | H-2 | H-3 | H-4 | H-5 | H-6 | H-7 | H-8 | Reference |

| Quinoline | CDCl₃ | 8.89 | 7.41 | 8.12 | 7.75 | 7.52 | 7.65 | 8.08 | [7] |

| 6-Bromoquinoline | CDCl₃ | 8.87 | 7.33 | 7.94 | 7.86 | - | 7.70 | 7.93 | [12] |

| 5-Bromo-8-methoxyquinoline | CDCl₃ | 8.90 | 7.52 | 8.43 | - | 7.60 | 6.83 | - | [13] |

Note: Chemical shifts (δ) are in ppm. Dashes indicate the position of the substituent.

Part 2: ¹³C NMR Spectroscopy - Probing the Carbon Skeleton

While ¹H NMR maps the proton environment, ¹³C NMR provides direct information about the carbon framework of the molecule.[14] Due to the low natural abundance of the ¹³C isotope, these spectra are typically acquired with proton decoupling, resulting in a spectrum where each unique carbon atom appears as a single sharp line.[7]

The Influence of Bromine on ¹³C Chemical Shifts

The effect of a bromine substituent on ¹³C chemical shifts is more straightforward than on proton shifts. The primary influence is the strong electronegative inductive effect, which causes significant deshielding.

-

Direct Attachment (α-effect): The carbon atom directly bonded to the bromine (the ipso-carbon) experiences a substantial downfield shift.

-

Adjacent Carbons (β-effect): Carbons adjacent to the substitution site also typically show a downfield shift, though smaller in magnitude.

-

Positional Effects: The chemical shifts of carbons adjacent to the nitrogen (e.g., C2 and C8a) are already at a lower field and will be further influenced by substitution.[5]

The chemical shift range for ¹³C nuclei is much wider than for protons (up to 200 ppm), which means that signal overlap is far less common, and nearly every carbon in a bromo-quinoline derivative can be resolved.[15]

Typical ¹³C Chemical Shift Ranges

The table below provides typical chemical shift ranges for the parent quinoline molecule. Substitution with bromine will shift the relevant signals, primarily the ipso-carbon, to a lower field.

| Carbon Atom | Typical Chemical Shift (δ, ppm) |

| C2 | ~150 |

| C3 | ~121 |

| C4 | ~136 |

| C4a | ~128 |

| C5 | ~129 |

| C6 | ~126 |

| C7 | ~129 |

| C8 | ~127 |

| C8a | ~148 |

Data synthesized from multiple sources for unsubstituted quinoline.[5]

Part 3: Experimental Protocols & Workflow

The acquisition of high-quality NMR data is predicated on meticulous sample preparation and correctly chosen acquisition parameters.

Step-by-Step Sample Preparation Protocol

-

Sample Weighing: Accurately weigh approximately 5-10 mg of the bromo-quinoline sample.

-

Solvent Selection: Dissolve the sample in ~0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃; Dimethyl sulfoxide-d₆, DMSO-d₆) in a clean, dry NMR tube.[7] The choice of solvent is critical, as chemical shifts can be highly solvent-dependent.[16][17]

-

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to provide a reference point at 0 ppm.[15]

-

Homogenization: Cap the NMR tube and gently invert it several times to ensure the sample is completely dissolved and the solution is homogeneous.[7]

Data Acquisition Workflow

The following diagram illustrates a standard workflow for NMR analysis, from sample preparation to final structural confirmation using advanced techniques.

Caption: Standard workflow for the NMR characterization of bromo-quinolines.

¹³C NMR Spectrum Acquisition Insights

A proton-decoupled pulse sequence is standard for ¹³C NMR to simplify the spectrum and enhance the signal-to-noise ratio.[7] Due to the low natural abundance of ¹³C and its smaller gyromagnetic ratio, a significantly larger number of scans and a longer acquisition time are required compared to ¹H NMR to achieve an adequate signal.[7][14]

Part 4: Advanced 2D NMR Techniques for Unambiguous Assignment

When the 1D spectra are complex or suffer from signal overlap, two-dimensional (2D) NMR techniques are indispensable for resolving ambiguities and confirming the structure.[16][18]

-

COSY (Correlation Spectroscopy): This experiment reveals which protons are coupled to each other. A cross-peak in the COSY spectrum indicates a J-coupling interaction, allowing for the tracing of proton connectivity through the spin system of each ring.[16]

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. It is exceptionally powerful for resolving overlapping proton signals by spreading them out along the wider ¹³C chemical shift axis.[16]

-

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds. It is crucial for assigning quaternary (non-protonated) carbons and for linking together different fragments of the molecule, confirming the overall scaffold.[16]

The diagram below illustrates how these techniques provide interlocking pieces of evidence to solve a molecular structure.

Caption: Logic diagram showing how 2D NMR experiments confirm molecular structure.

Conclusion

The NMR characterization of bromo-quinolines is a nuanced but systematic process. By understanding the fundamental effects of bromine substitution on both ¹H and ¹³C spectra, researchers can interpret chemical shifts and coupling constants to deduce substitution patterns. Standardized experimental protocols ensure the acquisition of high-quality, reproducible data. In cases of structural complexity or spectral overlap, a suite of 2D NMR experiments—COSY, HSQC, and HMBC—provides the necessary tools for complete and unambiguous structural elucidation. This comprehensive approach, grounded in both theory and practical methodology, empowers scientists to confidently characterize these vital chemical entities.

References

-

Silver, J. (2020). Characterization and Synthesis of 8-Substituted Quinolines and Their Zinc Complexes. Northeastern University. Retrieved March 15, 2026, from [Link]

-

Klasinc, L., et al. (2004). UV photoelectron spectroscopic study of substituent effects in quinoline derivatives. The Journal of Organic Chemistry, 69(15), 5090-5096. Retrieved March 15, 2026, from [Link]

-

Ökten, S., et al. (2024). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. Molecules, 29(9), 2149. Retrieved March 15, 2026, from [Link]

-

Synthesis and Characterization of Monomer to Design a System of Optical Materials. (2022). Acta Scientific, 4(10), 1-5. Retrieved March 15, 2026, from [Link]

-

Silva, A. M. S., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ResearchGate. Retrieved March 15, 2026, from [Link]

-

Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. (2016). ResearchGate. Retrieved March 15, 2026, from [Link]

-

Klasinc, L., et al. (2004). UV Photoelectron Spectroscopic Study of Substituent Effects in Quinoline Derivatives. The Journal of Organic Chemistry. Retrieved March 15, 2026, from [Link]

-

Activation of 6-bromoquinoline by nitration: Synthesis of morpholinyl and piperazinyl quinolones. (2018). ResearchGate. Retrieved March 15, 2026, from [Link]

-

Sadykova, F. M., et al. (2022). Intramolecular Cyclization During Bromination of the Quinoline Alkaloid Haplophyllidine. Chemistry of Natural Compounds, 58(5), 841-847. Retrieved March 15, 2026, from [Link]

-

Jampilek, J., et al. (2012). Investigating the Spectrum of Biological Activity of Substituted Quinoline-2-Carboxamides and Their Isosteres. Molecules, 17(1), 1089-1113. Retrieved March 15, 2026, from [Link]

-

Pinto, D. C. G. A., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. Retrieved March 15, 2026, from [Link]

-

Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. (2016). Semantic Scholar. Retrieved March 15, 2026, from [Link]

-

1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. (2018). TSI Journals. Retrieved March 15, 2026, from [Link]

-

Bromination of 8-substituted quinolines. Reagents and conditions. (n.d.). ResearchGate. Retrieved March 15, 2026, from [Link]

-

Applications of 1H NMR. (n.d.). UCLA Chemistry. Retrieved March 15, 2026, from [Link]

-

Characteristics of ¹³C NMR Spectroscopy. (2024). Chemistry LibreTexts. Retrieved March 15, 2026, from [Link]

-

NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. (n.d.). University of Wisconsin-Madison, Department of Chemistry. Retrieved March 15, 2026, from [Link]

-

How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). (n.d.). JEOL. Retrieved March 15, 2026, from [Link]

-

A Guide to 1H NMR Chemical Shift Values. (2015). Compound Interest. Retrieved March 15, 2026, from [Link]

-

Siskos, M. G., et al. (2022). NMR and DFT Studies on Solvation Phenomena in Bioorganic Molecules, Natural Products and Model Compounds: Current and Future Perspectives for Atomic-Level Structures and Mechanistic Catalytic Reactions. Molecules, 27(22), 7799. Retrieved March 15, 2026, from [Link]

-

J-coupling. (n.d.). Wikipedia. Retrieved March 15, 2026, from [Link]

-

Al-Hamdani, A. A. S., et al. (2024). Design of Quinoline-Derived Schiff Base Metal Complexes as Bioactive Drug Candidates: Structural Elucidation, Stability Determination, DFT, and Docking Studies with DNA-Targeting Potential Profiles. Molecules, 29(4), 849. Retrieved March 15, 2026, from [Link]

-

Kumar, K. (n.d.). 13C NMR spectroscopy. Banaras Hindu University. Retrieved March 15, 2026, from [Link]

-

13C-NMR. (n.d.). University of Puget Sound. Retrieved March 15, 2026, from [Link]

-

Chemical Shifts in ¹H NMR Spectroscopy. (2024). Chemistry LibreTexts. Retrieved March 15, 2026, from [Link]

-

NMR Database for Faster Structural Data. (n.d.). CAS. Retrieved March 15, 2026, from [Link]

-

Reich, H. J. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. University of Wisconsin-Madison. Retrieved March 15, 2026, from [Link]

-

NMR - Interpretation. (2023). Chemistry LibreTexts. Retrieved March 15, 2026, from [Link]

-

quinoline, 1,2,3,4-tetrahydro-1-[(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)carbonyl]- - Optional[1H NMR] - Spectrum. (n.d.). SpectraBase. Retrieved March 15, 2026, from [Link]

-

Pinto, D. C. G. A., et al. (2006). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry, 10(4), 397-448. Retrieved March 15, 2026, from [Link]

-

13C - NMR Absorptions of Major Functional Groups. (2012). NIST. Retrieved March 15, 2026, from [Link]

-

Table of characteristic proton NMR chemical shifts. (n.d.). Retrieved March 15, 2026, from [Link]

-

Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. (2014). European Journal of Organic Chemistry. Retrieved March 15, 2026, from [Link]

-

Interpreting. (n.d.). OpenOChem Learn. Retrieved March 15, 2026, from [Link]

-

13C NMR Chemical Shift Table. (n.d.). Retrieved March 15, 2026, from [Link]

-

Gottlieb, H. E., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. The Journal of Organic Chemistry, 75(9), 3155-3161. Retrieved March 15, 2026, from [Link]

-

Two-dimensional correlation NMR study of the structure of by-product in the reaction of 2-methylquinoline with 3,5-di-tert-butyl-1,2-benzoquinone. (2019). ResearchGate. Retrieved March 15, 2026, from [Link]

-

Structure elucidation of quinoline| NMR Spectroscopy. (2023, August 5). YouTube. Retrieved March 15, 2026, from [Link]

-

J-Coupling (Scalar). (2023). Chemistry LibreTexts. Retrieved March 15, 2026, from [Link]

-

V J-Coupling. (n.d.). University of California, Irvine. Retrieved March 15, 2026, from [Link]

Sources

- 1. actascientific.com [actascientific.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. m.youtube.com [m.youtube.com]

- 7. benchchem.com [benchchem.com]

- 8. Interpreting | OpenOChem Learn [learn.openochem.org]

- 9. J-coupling - Wikipedia [en.wikipedia.org]

- 10. 1H Applications [ch.ic.ac.uk]

- 11. How to read NMR spectra from the basics (chemical shift, integration ratio, coupling) | Column | JEOL [jeol.com]

- 12. 6-Bromoquinoline(5332-25-2) 1H NMR spectrum [chemicalbook.com]

- 13. researchgate.net [researchgate.net]

- 14. bhu.ac.in [bhu.ac.in]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. NMR and DFT Studies on Solvation Phenomena in Bioorganic Molecules, Natural Products and Model Compounds: Current and Future Perspectives for Atomic-Level Structures and Mechanistic Catalytic Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Mass Spectrometry of 7-Bromo-4-hydroxy-2-propylquinoline

This technical guide provides a comprehensive analysis of the mass spectrometric behavior of 7-Bromo-4-hydroxy-2-propylquinoline, a substituted quinoline of interest to researchers in medicinal chemistry and drug development. This document delves into the principles of its ionization and fragmentation, offering a predictive framework for its characterization. Detailed experimental protocols are provided to serve as a practical resource for scientists engaged in the structural elucidation and quantification of this and related molecules.

Introduction: The Significance of Mass Spectrometry in the Analysis of Substituted Quinolines

Substituted quinolines are a prominent class of heterocyclic compounds with a broad spectrum of biological activities, making them crucial scaffolds in drug discovery. 7-Bromo-4-hydroxy-2-propylquinoline, with its distinct pattern of substitution, presents a unique analytical challenge. Mass spectrometry (MS) is an indispensable tool for the structural characterization and quantification of such novel compounds.[1] Its high sensitivity and specificity allow for detailed molecular analysis from complex matrices, which is critical in all stages of drug development, from initial synthesis to metabolic studies.

This guide will focus on the application of Electrospray Ionization (ESI) coupled with tandem mass spectrometry (MS/MS) for the analysis of 7-Bromo-4-hydroxy-2-propylquinoline. ESI is a soft ionization technique that is well-suited for the analysis of polar, thermally labile molecules, generating intact protonated or deprotonated molecules with minimal fragmentation in the source.[2] Subsequent fragmentation of these precursor ions through collision-induced dissociation (CID) provides a wealth of structural information.

Predicted Mass and Isotopic Pattern

The chemical formula for 7-Bromo-4-hydroxy-2-propylquinoline is C₁₂H₁₂BrNO. The presence of a bromine atom, with its two abundant isotopes (⁷⁹Br and ⁸¹Br), will result in a characteristic isotopic pattern for the molecular ion and any bromine-containing fragment ions. The M and M+2 peaks will have a relative intensity ratio of approximately 1:1.

| Isotope | Exact Mass (Da) |

| ¹²C | 12.000000 |

| ¹H | 1.007825 |

| ¹⁴N | 14.003074 |

| ¹⁶O | 15.994915 |

| ⁷⁹Br | 78.918337 |

| ⁸¹Br | 80.916291 |

Table 1: Predicted Monoisotopic Masses of the Molecular Ion.

| Ion Species | Formula | Predicted Monoisotopic Mass (Da) |

| [M(⁷⁹Br)+H]⁺ | C₁₂H₁₃⁷⁹BrNO⁺ | 266.0229 |

| [M(⁸¹Br)+H]⁺ | C₁₂H₁₃⁸¹BrNO⁺ | 268.0209 |

| [M(⁷⁹Br)-H]⁻ | C₁₂H₁₁⁷⁹BrNO⁻ | 264.0084 |

| [M(⁸¹Br)-H]⁻ | C₁₂H₁₁⁸¹BrNO⁻ | 266.0064 |

Experimental Protocol: ESI-MS/MS Analysis

This section outlines a detailed, step-by-step methodology for the mass spectrometric analysis of 7-Bromo-4-hydroxy-2-propylquinoline.

Sample Preparation

-

Stock Solution: Prepare a 1 mg/mL stock solution of 7-Bromo-4-hydroxy-2-propylquinoline in a suitable organic solvent such as methanol or acetonitrile.

-

Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL using a mixture of acetonitrile and water (e.g., 50:50 v/v) containing 0.1% formic acid for positive ion mode or 0.1% ammonium hydroxide for negative ion mode. The addition of an acid or base enhances ionization efficiency.

Instrumentation and Parameters

-

Mass Spectrometer: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, is recommended for accurate mass measurements.

-

Ionization Source: Electrospray Ionization (ESI).

-

Ionization Mode: Positive and negative ion modes should both be investigated to determine the most sensitive and informative mode. Given the presence of a basic nitrogen atom, positive ion mode ([M+H]⁺) is expected to be highly efficient.

-

Infusion: The working solution can be directly infused into the mass spectrometer using a syringe pump at a flow rate of 5-10 µL/min.

-

MS Scan: Acquire full scan mass spectra over a mass range of m/z 50-500 to identify the protonated or deprotonated molecular ion.

-

MS/MS (Tandem MS): Select the [M+H]⁺ or [M-H]⁻ ion as the precursor for collision-induced dissociation (CID). A collision energy ramp (e.g., 10-40 eV) should be applied to generate a comprehensive fragmentation pattern.

Proposed Fragmentation Pathway

The fragmentation of 7-Bromo-4-hydroxy-2-propylquinoline is predicted to be driven by the functionalities present: the alkyl side chain, the quinoline core, and the bromo and hydroxy substituents. The following pathway is proposed for the [M+H]⁺ ion.

Sources

Physicochemical Properties of Substituted Quinolines: A Technical Guide for Rational Drug Design

Introduction to the Quinoline Pharmacophore

The quinoline scaffold (benzo[b]pyridine) is a privileged bicyclic structure in medicinal chemistry, serving as the foundational pharmacophore for a vast array of therapeutics, including antimalarials, broad-spectrum antibacterials, and targeted anticancer agents[1]. The clinical efficacy of these molecules is not solely dictated by their spatial geometry, but rather by their finely tuned physicochemical properties—specifically lipophilicity (LogP/LogD), acid dissociation constant (pKa), and aqueous solubility[2].

As an application scientist, it is critical to understand that modifying the quinoline ring is not merely a structural exercise; it is a thermodynamic one. Substitutions at specific carbon positions (e.g., C2, C4, C8) fundamentally alter the electron density of the endocyclic nitrogen, shifting ionization states at physiological pH and dictating how the molecule partitions across lipid bilayers[1][2].

Logical relationship between quinoline substitutions, physicochemical properties, and ADMET.

Causality in Structure-Property Relationships (SPR)

The rational design of quinoline derivatives requires a mechanistic understanding of how functional groups influence the core's physical chemistry.

-

Modulation of pKa via Electronic Effects: The unsubstituted quinoline nitrogen is a weak base with a pKa of ~4.9. Introducing an electron-donating group (EDG), such as an amino group at the C4 position (as seen in chloroquine), allows the lone pair to delocalize into the aromatic system. This increases the electron density on the endocyclic nitrogen, raising its pKa to ~8.1, rendering it predominantly protonated at physiological pH (7.4). Conversely, electron-withdrawing groups (EWGs) like halogens at C2 or C7 pull electron density away via inductive effects, lowering the pKa[1].

-

Lipophilicity (LogP) via Halogenation: The addition of a fluorine atom (e.g., at C6 in fluoroquinolones) increases lipophilicity (LogP) without adding significant steric bulk. Because fluorine is highly electronegative but small, it increases the hydrophobic surface area, enhancing the molecule's ability to penetrate bacterial porins and lipid membranes[3].

Self-Validating Experimental Protocols

To accurately determine these parameters, empirical testing must rely on self-validating systems where the data inherently proves the assay's integrity.

Protocol A: Potentiometric Determination of pKa

Potentiometry is the gold standard for pKa determination due to its high precision and ability to isolate distinct ionization constants in polyprotic quinolines[4][5][6].

Causality of Choice: We utilize potentiometry over UV-Vis spectroscopy when the structural substitution does not significantly alter the chromophore upon ionization. The system is self-validating: if the calculated pKa shifts across different analyte concentrations, it mathematically flags compound aggregation or precipitation, preventing false reporting[6].

Step-by-Step Methodology:

-

Electrode Calibration: Calibrate the glass pH electrode using NIST-traceable buffers (pH 4.01, 7.00, 10.01) to ensure Nernstian slope compliance (>98%).

-

Sample Preparation: Dissolve the quinoline derivative to a final concentration of 1 mM in a 0.15 M KCl background electrolyte solution to maintain constant ionic strength. Purge with Argon gas to remove dissolved CO2 , which would otherwise form carbonic acid and skew the basic inflection points[4].

-

Titration: Using an automated titrator, incrementally add standardized 0.1 M HCl to lower the pH to 2.0, followed by a forward titration using standardized 0.1 M NaOH up to pH 12.0.

-

Data Acquisition & Validation: Record the pH after each titrant addition once the drift is <1 mV/min.

-

Gran Plot Analysis: Convert the sigmoidal titration curve into a linear Gran plot. The pKa is extracted from the inflection point. The overlap of the forward and reverse titration isotherms validates the absence of hysteresis or electrode fouling[4].

Self-validating potentiometric workflow for precise pKa determination.

Protocol B: RP-HPLC Determination of Lipophilicity (LogP)

While the shake-flask method is traditional, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is superior for drug discovery due to its compound-sparing nature and high throughput[2][3].

Causality of Choice: RP-HPLC measures the retention factor ( k′ ), which correlates directly with the partitioning behavior of the molecule between a non-polar stationary phase (C18) and a polar mobile phase. The system validates itself through a calibration curve of reference standards.

Step-by-Step Methodology:

-

System Setup: Utilize a C18 end-capped column. Prepare a mobile phase of Methanol/Water or Acetonitrile/Buffer (pH must be adjusted to ensure the quinoline is fully unionized—typically 2 pH units above or below the pKa).

-

Calibration: Inject a minimum of 6 reference compounds with known shake-flask LogP values (e.g., acetanilide, benzamide, toluene).

-

Measurement: Inject the substituted quinoline sample. Record the retention time ( tR ) and the dead time ( t0 ) using an unretained marker (e.g., uracil).

-

Calculation: Calculate the capacity factor: k′=(tR−t0)/t0 .

-

Validation: Plot logk′ of the reference standards against their literature LogP values. A linear regression with R2>0.95 validates the column conditions. Interpolate the unknown quinoline's LogP from this curve[3].

Data Presentation: Physicochemical Parameters

The following table summarizes the experimental physicochemical data for representative quinoline derivatives, highlighting how structural substitutions drive property changes.

| Compound | Key Substitution(s) | pKa (Aqueous) | LogP (Experimental) | Primary Application |

| Quinoline | None (Unsubstituted) | 4.9 | 2.03 | Chemical Precursor |

| 8-Hydroxyquinoline | -OH at C8 | 5.1 (NH), 9.9 (OH) | 1.80 | Metal Chelator / Antifungal |

| Chloroquine | -Cl at C7, Aminoalkyl at C4 | 8.1, 10.2 | 4.63 | Antimalarial |

| Ciprofloxacin | -F at C6, Piperazine at C7 | 6.1, 8.7 | 0.28 | Broad-spectrum Antibacterial |

| Mefloquine | - CF3 at C2, C8 | 8.6 | 3.80 | Antimalarial |

Biological Implications: The Lysosomotropic Mechanism

The interplay between pKa and LogP is perfectly illustrated by the antimalarial action of 4-aminoquinolines like Chloroquine (CQ).

Because CQ has a high LogP (~4.6) and a basic pKa (~8.1), it exists partially in its unprotonated, lipophilic form in the neutral pH (7.4) of the bloodstream. This allows it to easily diffuse across the lipid bilayer of the Plasmodium parasite's food vacuole. Once inside the highly acidic vacuole (pH ~4.7), both basic nitrogen atoms become rapidly protonated. The molecule becomes highly hydrophilic (LogD plummets) and membrane-impermeable. This "ion trapping" mechanism concentrates the drug up to 1,000-fold inside the vacuole, where it exerts its lethal effect by inhibiting the crystallization of toxic heme into hemozoin.

Lysosomotropic accumulation mechanism of chloroquine driven by pKa and LogP.

References

- Source: National Institutes of Health (NIH)

- Source: National Institutes of Health (NIH)

- An In-depth Technical Guide to the Physicochemical Properties of Substituted Quinolines Source: BenchChem URL

- Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry Source: DergiPark / Journal of Pharmaceutical Chemistry URL

- Source: National Institutes of Health (NIH)

- Ionization constants (pKa)

Sources

- 1. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Lipophilicity and ADMET Analysis of Quinoline-1,4-quinone Hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. dergipark.org.tr [dergipark.org.tr]

- 5. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ijirss.com [ijirss.com]

7-Bromo-4-hydroxy-2-propylquinoline (CAS 1070879-97-8): A Strategic Scaffold in Medicinal Chemistry and Drug Discovery

Executive Summary

In contemporary drug discovery, the 4-hydroxyquinoline (often tautomerized as 4-quinolone) core serves as a privileged pharmacophore, foundational to the development of antimalarials, broad-spectrum kinase inhibitors, and novel anti-infectives. 7-Bromo-4-hydroxy-2-propylquinoline (CAS 1070879-97-8) is a highly versatile, bifunctional building block. By combining a lipophilic 2-propyl chain—reminiscent of bacterial quorum-sensing signaling molecules—with a reactive 7-bromo substituent, this compound provides synthetic chemists with orthogonal handles for late-stage functionalization.

This technical guide explores the structural rationale, regioselective synthesis, and self-validating experimental workflows required to utilize this compound effectively in pharmaceutical development.

Chemical Identity & Physicochemical Profile

Understanding the baseline physicochemical properties of 7-bromo-4-hydroxy-2-propylquinoline is critical for predicting its solubility, reactivity, and behavior in chromatographic purification. The presence of the 4-hydroxy group allows for tautomerization to the 1H-quinolin-4-one form, which heavily influences its hydrogen-bonding capacity and solid-state packing.

Table 1: Core Identifiers and Physicochemical Properties

| Property | Value |

| Chemical Name | 7-Bromo-4-hydroxy-2-propylquinoline |

| Alternative Names | 7-Bromo-2-propylquinolin-4-ol; 7-bromo-2-propyl-1H-quinolin-4-one |

| CAS Number | 1070879-97-8 [1] |

| Molecular Formula | C₁₂H₁₂BrNO |

| Molecular Weight | 266.13 g/mol |

| Canonical SMILES | CCCC1=CC(=O)C2=C(N1)C=C(C=C2)Br |

| Typical Purity | ≥96.0% [2] |

| Structural Class | Heterocyclic Organic Compound (Brominated Quinoline) |

Mechanistic Synthesis: The Regioselective Conrad-Limpach Pathway

The most robust method for synthesizing 2-alkyl-4-hydroxyquinolines is the Conrad-Limpach reaction . For CAS 1070879-97-8, the reaction involves the condensation of 3-bromoaniline with ethyl butyrylacetate (ethyl 3-oxohexanoate).

The Causality of Regioselectivity

A critical challenge in this synthesis is regiocontrol. Because 3-bromoaniline is meta-substituted, the thermal cyclization of the intermediate enamine can theoretically occur at two different ortho positions on the aromatic ring, leading to either the 5-bromo or the 7-bromo isomer.

However, cyclization adjacent to the bulky bromine atom (yielding the 5-bromo isomer) incurs significant steric penalty. Consequently, the reaction is thermodynamically driven to close at the less hindered ortho position, making the 7-bromo isomer the overwhelming major product . High-temperature solvents like Dowtherm A (~250°C) are strictly required to provide the activation energy for the cyclization and to continuously drive off the ethanol byproduct, shifting the equilibrium toward the final quinoline core.

Conrad-Limpach synthesis pathway illustrating the regioselective formation of the 7-bromo isomer.

Self-Validating Experimental Protocol: Synthesis and Isolation

To ensure scientific integrity, the following protocol is designed as a self-validating system . It integrates built-in analytical checkpoints to verify intermediate formation and prevent the propagation of failed reactions.

Phase 1: Condensation to the Enamine

-

Setup: In a round-bottom flask equipped with a Dean-Stark trap, dissolve 3-bromoaniline (1.0 equiv) and ethyl butyrylacetate (1.1 equiv) in toluene. Add a catalytic amount of glacial acetic acid.

-

Reaction: Reflux the mixture until the theoretical volume of water is collected in the Dean-Stark trap (typically 4–6 hours).

-

Validation Checkpoint 1 (TLC): Monitor the reaction via Thin Layer Chromatography (TLC) using a 3:1 Hexane:Ethyl Acetate system. The complete disappearance of the 3-bromoaniline spot (Rf ~0.6) and the appearance of a new, higher-running enamine spot validates the completion of Phase 1.

-

Workup: Concentrate the mixture in vacuo to yield the crude enamine as a thick oil.

Phase 2: Thermal Cyclization

-

Setup: Heat 10 volumes of Dowtherm A (a eutectic mixture of biphenyl and diphenyl ether) in a three-neck flask to 250°C under a nitrogen atmosphere.

-

Reaction: Add the crude enamine dropwise to the boiling Dowtherm A. Causality note: Dropwise addition prevents the reaction temperature from dropping, ensuring rapid cyclization and minimizing intermolecular side reactions.

-

Validation Checkpoint 2 (LC-MS): After 30 minutes of heating, sample the mixture. LC-MS (ESI+) must show the target mass. The presence of a 1:1 isotopic doublet at m/z 266.1 and 268.1 [M+H]⁺ confirms the retention of the bromine atom and successful cyclization.

-

Isolation: Cool the mixture to room temperature, then dilute with hexanes. The target 7-bromo-4-hydroxy-2-propylquinoline will precipitate as a solid. Filter and wash extensively with hexanes to remove residual Dowtherm A.

Phase 3: Regioisomer Purification & Final Validation

-

Purification: Recrystallize the crude solid from boiling ethanol. The 7-bromo isomer is less soluble than the minor 5-bromo impurity and will selectively crystallize upon slow cooling.

-

Validation Checkpoint 3 (NMR): Validate the regiochemistry of the purified product using ¹H NMR.

Table 2: Diagnostic Analytical Signals for Final Validation

| Analytical Method | Diagnostic Signal | Causality / Interpretation |

| LC-MS (ESI+) | m/z 266.1 / 268.1 (1:1) | Confirms the presence of a single bromine atom (⁷⁹Br and ⁸¹Br isotopes) and the correct molecular mass. |

| ¹H NMR (DMSO-d₆) | ~6.0 ppm (s, 1H) | Characteristic C3-H proton of the 4-quinolone core, confirming successful ring closure. |

| ¹H NMR (DMSO-d₆) | ~7.9 ppm (d, 1H), ~7.5 ppm (dd, 1H), ~7.7 ppm (d, 1H) | This specific splitting pattern (H5, H6, H8) confirms the 7-substituted regiochemistry, differentiating it definitively from the 5-bromo isomer. |

Downstream Functionalization Workflows

The true value of 7-bromo-4-hydroxy-2-propylquinoline lies in its orthogonality. The molecule possesses two distinct sites for derivatization, allowing for the rapid generation of diverse chemical libraries [3].

-

C4-Activation: The 4-hydroxy group is relatively unreactive toward nucleophiles. However, treating the compound with phosphorus oxychloride (POCl₃) at reflux converts it to 7-bromo-4-chloro-2-propylquinoline . This deoxychlorination step activates the C4 position for subsequent Nucleophilic Aromatic Substitution (SNAr) with various amines.

-

C7-Cross Coupling: The 7-bromo substituent is an ideal electrophile for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling (using boronic acids) or the Buchwald-Hartwig amination.

Because the C4-chloride is significantly more electrophilic than the C7-bromide, chemists can perform sequential, site-selective functionalizations without requiring protecting groups.

Downstream functionalization workflow for dual C4/C7 modification of the quinoline scaffold.

References

Strategic Sourcing and Analytical Validation of 7-Bromo-4-hydroxy-2-propylquinoline in Preclinical Drug Development

Executive Summary

Quinoline scaffolds are ubiquitous in modern pharmacophores, serving as the core structural motif for numerous kinase inhibitors, antimalarials, and anti-infective agents. Within this chemical space, 7-Bromo-4-hydroxy-2-propylquinoline (CAS: 1070879-97-8) has emerged as a highly versatile bifunctional building block. Its C7-bromine serves as a prime candidate for transition-metal-catalyzed cross-coupling, while the C4-hydroxyl group offers a site for electrophilic activation.

This whitepaper provides an in-depth technical guide for researchers, CMC (Chemistry, Manufacturing, and Controls) professionals, and drug developers on the commercial procurement, rigorous analytical validation, and downstream synthetic application of this critical intermediate [1].

Chemical Identity & Mechanistic Utility

To effectively utilize this compound, researchers must first understand its dynamic chemical nature. 7-Bromo-4-hydroxy-2-propylquinoline exists in a tautomeric equilibrium with its quinolone form (7-bromo-2-propyl-1H-quinolin-4-one ). This tautomerization dictates its reactivity profile and is heavily influenced by solvent polarity.

-

The C7 Bromine: Acts as a highly reactive electrophilic handle for palladium-catalyzed Suzuki-Miyaura or Buchwald-Hartwig cross-coupling reactions, allowing for the rapid expansion of Structure-Activity Relationship (SAR) libraries.

-

The C4 Hydroxyl/Oxo Group: Can be converted into a good leaving group (e.g., via chlorination or triflation) to facilitate nucleophilic aromatic substitution (SNAr).

-

The C2 Propyl Chain: Provides a tunable lipophilic anchor. In drug design, this aliphatic chain is critical for modulating the overall LogP of the Active Pharmaceutical Ingredient (API), enhancing lipid membrane permeability.

Figure 1: Structural functionalization pathways of the 7-bromo-2-propylquinolin-4-ol scaffold.

Strategic Sourcing: Vendor Landscape and Procurement Criteria

When transitioning from in-silico design to benchtop synthesis, sourcing high-quality building blocks is the first critical hurdle. Because this compound is an advanced intermediate, batch-to-batch variability—specifically regarding trace metal contamination and des-bromo impurities—necessitates a strategic procurement approach.

Below is a summarized matrix of verified commercial suppliers for CAS 1070879-97-8, categorized by their optimal use-case in the drug development pipeline[2, 3, 4].

Table 1: Commercial Sourcing Matrix for CAS 1070879-97-8

| Vendor | Purity Grade | Target Application | Key QC Consideration |

| ≥ 96% | Early R&D / Hit-to-Lead | Assess organic impurities via LC-MS | |

| ≥ 95% | SAR Library Synthesis | Verify halogen integrity at C7 | |

| ≥ 97% | Preclinical Scale-up | Trace metal analysis (ICP-MS) | |

| Variable | Bulk / Industrial Sourcing | Batch-to-batch consistency |